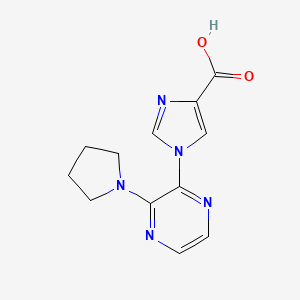
Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[45]decan-7-ide is a complex organic compound known for its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide typically involves multi-step organic reactions. The starting materials often include precursors with methyl and ketone groups, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in the synthesis include strong bases like sodium hydride and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the spiro formation and minimize by-products.
化学反应分析
Types of Reactions
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the ketone groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide: Lacks the sodium ion, resulting in different solubility and reactivity.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Shares some structural similarities but differs in the arrangement of functional groups and overall reactivity.
Uniqueness
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
63990-07-8 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC 名称 |
sodium;1,2,3,4-tetramethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-6(2)8(4)12(7(5)3)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI 键 |
LKLIRHHCRZTXFJ-UHFFFAOYSA-M |
规范 SMILES |
CC1C(C(C2(C1C)C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)

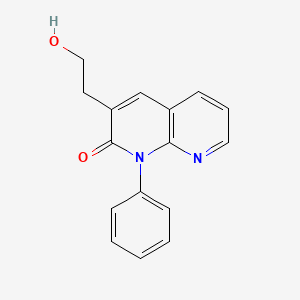
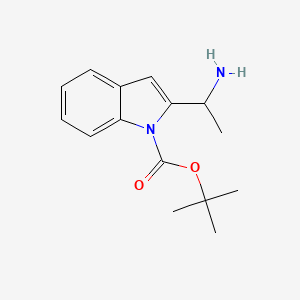
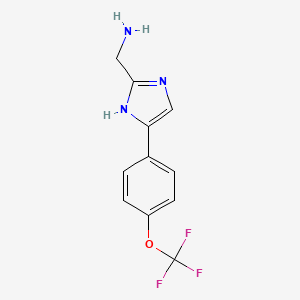

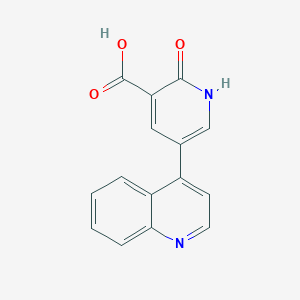
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)
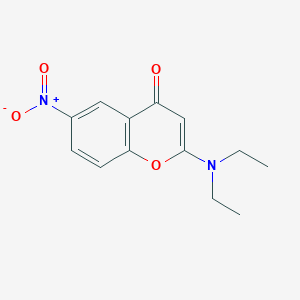

![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)
